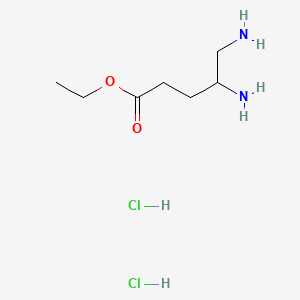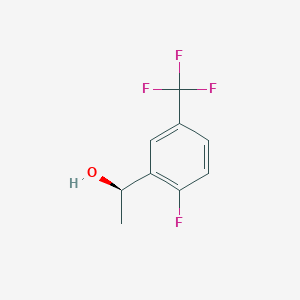
(R)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a fluorinated phenyl ring and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the fluorinated phenyl ring.
Grignard Reaction: A Grignard reagent is prepared from 2-fluoro-5-(trifluoromethyl)benzyl chloride and magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with an appropriate chiral aldehyde to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction with optimized conditions for higher yield.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and product purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Affinity: The fluorinated phenyl ring enhances binding affinity to target proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
- ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
- ®-1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol
Uniqueness
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure imparts distinct properties compared to its analogs, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
CNVONMFKJTVJKL-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


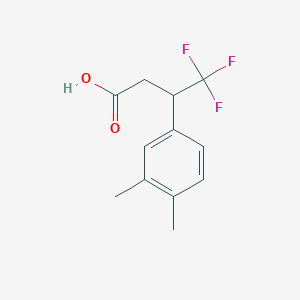
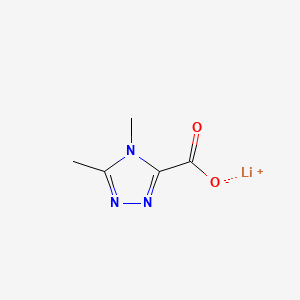
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
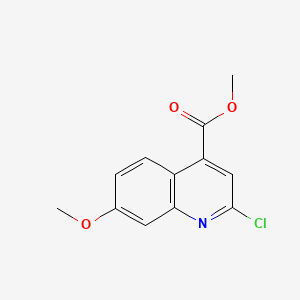

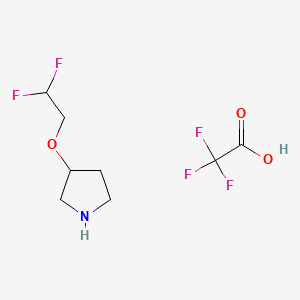
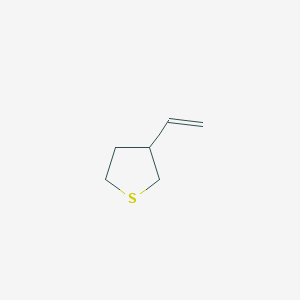

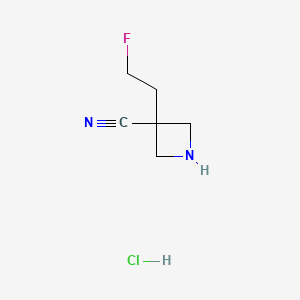


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
